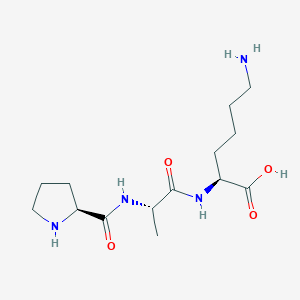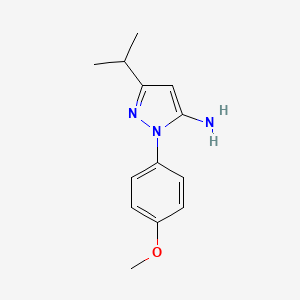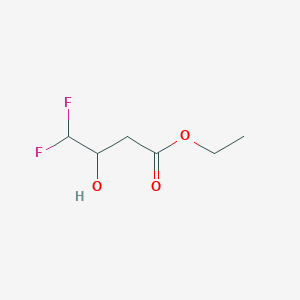
Ethyl 4,4-difluoro-3-hydroxybutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 4,4-difluoro-3-hydroxybutanoate is a chemical compound with the molecular formula C6H10F2O3 and a molecular weight of 168.14 g/mol . This compound is a colorless transparent liquid with a boiling point of 162°C and a density of 1.61 g/cm³ . It has gained attention due to its applications in various fields, including pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4-difluoro-3-hydroxybutanoate typically involves the reaction of ethyl acetoacetate with a fluorinating agent. One common method is the reaction of ethyl acetoacetate with diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction proceeds as follows:
CH3COCH2COOEt+DAST→F2CHCOCH2COOEt
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 4,4-difluoro-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4,4-difluoro-3-oxobutyric acid ethyl ester.
Reduction: Formation of 4,4-difluoro-3-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4,4-difluoro-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It is employed in the production of agrochemicals, including fungicides and herbicides.
作用機序
The mechanism of action of Ethyl 4,4-difluoro-3-hydroxybutanoate involves its interaction with specific molecular targets. In pharmaceuticals, it acts as a precursor for compounds that modulate potassium channels and inhibit GABA transaminase (GABA-T). These interactions can affect cellular signaling pathways and neurotransmitter levels, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- 4,4-Difluoro-3-oxobutyric acid ethyl ester
- 4,4-Difluoro-3-hydroxybutanol
- Ethyl 4,4-difluoroacetoacetate
Uniqueness
Ethyl 4,4-difluoro-3-hydroxybutanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its difluoromethyl group enhances its reactivity and biological activity compared to similar compounds .
特性
分子式 |
C6H10F2O3 |
|---|---|
分子量 |
168.14 g/mol |
IUPAC名 |
ethyl 4,4-difluoro-3-hydroxybutanoate |
InChI |
InChI=1S/C6H10F2O3/c1-2-11-5(10)3-4(9)6(7)8/h4,6,9H,2-3H2,1H3 |
InChIキー |
AVOIWRHEAKPCCW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C(F)F)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
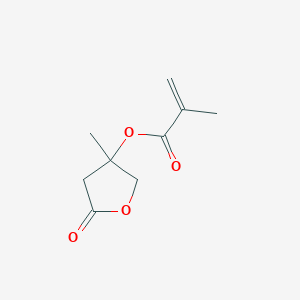



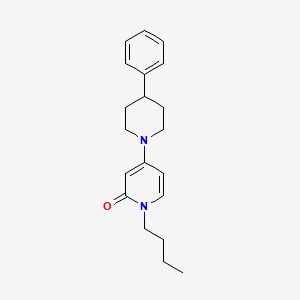
![N-(6-Chloro-4-oxo-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B8672353.png)
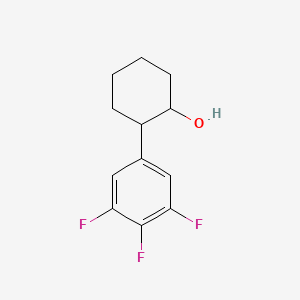

![TERT-BUTYL N-[2-CYCLOHEXYL-1-(OXIRAN-2-YL)ETHYL]CARBAMATE](/img/structure/B8672363.png)
![Ethyl 2-(8-(nitromethyl)-1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B8672371.png)


